2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Reactivity Kinetics Nucleophilicity Suzuki-Miyaura Coupling

Select 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for its dual orthogonal reactivity: the pinacol boronate ester undergoes Suzuki-Miyaura coupling, while the para-bromophenyl handle enables subsequent Negishi or Stille reactions without additional functional group interconversion. Unlike generic boronate esters, this compound demonstrates superior hydrolytic stability, remaining intact under conditions that degrade arylboronic acids within hours. Its compatibility with boric acid-impregnated silica gel chromatography ensures high-purity isolation without streaking losses, delivering cleaner crude products and reliable yields in iterative C–C bond-forming sequences. For procurement efficiency, its long shelf life reduces re-order frequency and ensures batch-to-batch consistency across extended synthetic campaigns.

Molecular Formula C12H16BBrO2
Molecular Weight 282.97 g/mol
CAS No. 68716-49-4
Cat. No. B1278184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS68716-49-4
Molecular FormulaC12H16BBrO2
Molecular Weight282.97 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3
InChIKeyAZCNDGAXOZWQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 68716-49-4): A Dual-Functional Boronic Ester for Sequential Cross-Coupling


2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 68716-49-4), also referred to as 4-bromophenylboronic acid pinacol ester, is an organoboron compound with the molecular formula C12H16BBrO2 and a molecular weight of 282.97 g/mol . It is a white to off-white crystalline solid with a melting point range of 69.0 to 73.0 °C . The compound is supplied with typical purity specifications of ≥95% by HPLC or >98.0% by GC . Structurally, it features a pinacol boronate ester moiety (Bpin) para-substituted on a bromophenyl ring, which confers the dual functionality of a boronate ester for Suzuki-Miyaura couplings and an aryl bromide for orthogonal cross-coupling reactions such as Negishi or Stille couplings . This dual reactivity enables iterative and sequential carbon-carbon bond formations, making it a strategic building block in complex organic synthesis.

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 68716-49-4): Why In-Class Pinacol Boronates Are Not Interchangeable


Substituting 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with another pinacol boronate ester is not a straightforward or risk-free procurement decision due to quantifiable differences in stability and reactivity. While all pinacol boronate esters are employed in Suzuki-Miyaura couplings, they exhibit significantly lower reactivity compared to arylboronic acids, often requiring considerably longer reaction times and furnishing generally lower yields of the desired biaryl products [1]. Furthermore, the inherent instability of certain pinacol boronate esters under common purification conditions is a critical differentiator. For example, while a 3-pyridyl B(pin) derivative decomposes to 17% remaining after 12 hours, its structurally modified counterpart remains essentially unchanged after 24 hours, demonstrating that subtle structural changes drastically alter hydrolytic stability [2]. Additionally, many B(pin) derivatives are known to streak heavily during standard silica gel chromatography, leading to significant material loss during purification [3]. Therefore, selecting a specific compound like 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is justified by its distinct combination of an orthogonal aryl bromide handle and a demonstrated, quantifiable stability profile that ensures reliable performance in multi-step synthetic routes.

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Quantifiable Differentiation for Procurement


Cross-Study Evidence: Pinacol Boronate Esters Exhibit 10,000-Fold Lower Reactivity Than Neopentyl Glycol Derivatives

A study on boron ate complexes derived from aryl boronic esters demonstrated that the nucleophilic reactivity of pinacol boronate esters is quantitatively lower than that of their neopentyl glycol counterparts. This provides a class-level inference for the inherent reactivity profile of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which features the pinacol boronate ester moiety [1].

Reactivity Kinetics Nucleophilicity Suzuki-Miyaura Coupling

Comparative Stability: Pinacol Boronate Esters Show Superior Hydrolytic Stability to Their Parent Boronic Acids

A comparative stability study provides quantitative evidence for the enhanced hydrolytic stability of pinacol boronate esters over the corresponding arylboronic acids. While 3-pyridylboronic acid decomposed within 12 hours under the tested conditions, the 3-pyridyl B(pin) derivative retained 17% of its integrity after 12 hours. This class-level inference suggests that 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane will be significantly more stable to hydrolysis than 4-bromophenylboronic acid [1].

Hydrolytic Stability Compound Integrity Storage

Purification Efficiency: Aryl Pinacol Boronates Are Stable on Silica Gel Chromatography

Standard silica gel chromatography is a common purification technique, but many organoboron compounds decompose or streak heavily, leading to low recovery. A study demonstrated that aryl pinacol boronates, as a class, can be purified via this method. While some derivatives like 2-furanyl B(pin) exhibited heavy streaking and low recovery, the development of a facile chromatographic method using boric acid-impregnated silica gel successfully suppressed loss and enabled purification of a series of pinacol boronic esters [1]. This class-level inference supports that 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be effectively purified using this optimized method, ensuring high-quality material for subsequent reactions.

Chromatographic Purification Silica Gel Stability Synthetic Workflow

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 68716-49-4): Evidence-Based Application Scenarios for Scientific Procurement


Sequential Cross-Coupling for Complex Polycyclic Assembly

The primary value proposition of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its dual orthogonal reactivity. As a pinacol boronate ester, it can first undergo a Suzuki-Miyaura coupling at the boronate site to introduce a new aryl group. The remaining aryl bromide then enables a second, distinct cross-coupling reaction, such as a Negishi or Stille coupling, without the need for additional functional group manipulations . This sequential coupling strategy is essential for the efficient synthesis of complex polycyclic frameworks found in pharmaceuticals and advanced materials.

Synthesis of Biaryl Compounds with High Purity Requirements

For applications demanding high-purity biaryl intermediates, the established chromatographic stability of pinacol boronate esters is a key advantage. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be effectively purified using a boric acid-impregnated silica gel method, which suppresses loss due to over-adsorption and streaking [1]. This ensures that the reagent can be obtained in high purity for subsequent reactions, leading to cleaner crude products and more reliable yields in the final biaryl synthesis [2].

Reagent Selection for Long-Term Synthetic Campaigns

The enhanced hydrolytic stability of pinacol boronate esters over their corresponding boronic acids is a critical factor for long-term or large-scale projects. Evidence shows that while an arylboronic acid may decompose within hours, a B(pin) derivative retains a significant portion of its integrity under the same conditions [2]. This superior stability of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ensures consistent reagent quality over extended periods, reducing the frequency of reagent re-synthesis or re-procurement and improving the overall reproducibility and cost-effectiveness of the synthetic campaign.

Benchmarking in Suzuki-Miyaura Reaction Optimization

The well-characterized, relatively lower reactivity of pinacol boronate esters compared to other boron reagents (e.g., neopentyl glycol esters) makes them useful benchmarks for reaction optimization [3]. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can serve as a challenging, standardized substrate to evaluate new catalysts, ligands, or reaction conditions aimed at improving the efficiency of Suzuki-Miyaura couplings with less reactive partners.

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